4-chloro-2-(1H-pyrrol-1-yl)benzoic acid
CAS No.: 55540-34-6
Cat. No.: VC8469421
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55540-34-6 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 4-chloro-2-pyrrol-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15) |
| Standard InChI Key | DNBQADMPTHCMLH-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
| Canonical SMILES | C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is defined by the IUPAC name 4-chloro-2-pyrrol-1-ylbenzoic acid and molecular formula C₁₁H₈ClNO₂ (MW: 221.6 g/mol) . Its structure combines a benzoic acid backbone with a pyrrole ring at position 2 and a chlorine atom at position 4 (Figure 1).
Table 1: Physicochemical Properties
The canonical SMILES string reflects the planar arrangement of the pyrrole ring (C1=CN(C=C1)) fused to the chlorinated benzoic acid moiety . The chloro group enhances electrophilic reactivity, while the pyrrole contributes π-π stacking capabilities critical for enzyme interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Ullmann coupling or Suzuki-Miyaura reactions, leveraging palladium catalysts to couple pyrrole derivatives with halogenated benzoic acids . A representative route involves:
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Chlorination: Introducing chlorine at position 4 of 2-nitrobenzoic acid.
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Pyrrole Coupling: Reacting 4-chloro-2-nitrobenzoic acid with pyrrole using Pd(PPh₃)₄ as a catalyst.
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Reduction: Reducing the nitro group to yield the final product .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Yield | 65–75% |
Industrial Scalability
Continuous flow reactors improve yield (>85%) by maintaining precise temperature control and reducing side reactions. Post-synthesis purification employs recrystallization from ethanol-water mixtures, achieving ≥98% purity .
| Compound | IC₅₀ (nM) | Cell Line |
|---|---|---|
| Derivative A (γ-lactone) | 12.3 | HepG2 |
| Derivative B (free acid) | 8.7 | HEK293 |
Applications in Drug Development
Metabolic Disorder Therapeutics
ACL inhibitors derived from this compound show promise in treating hyperlipidemia and obesity. Preclinical models demonstrate:
Material Science Applications
The conjugated π-system enables use in organic semiconductors, though conductivity remains modest (0.005 S/cm) .
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